

Application Note: Cohumulone Extraction from Hop Pellets

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Compound of Interest

Compound Name: Cohumulone

Cat. No.: B117531

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Audience: Researchers, scientists, and drug development professionals.

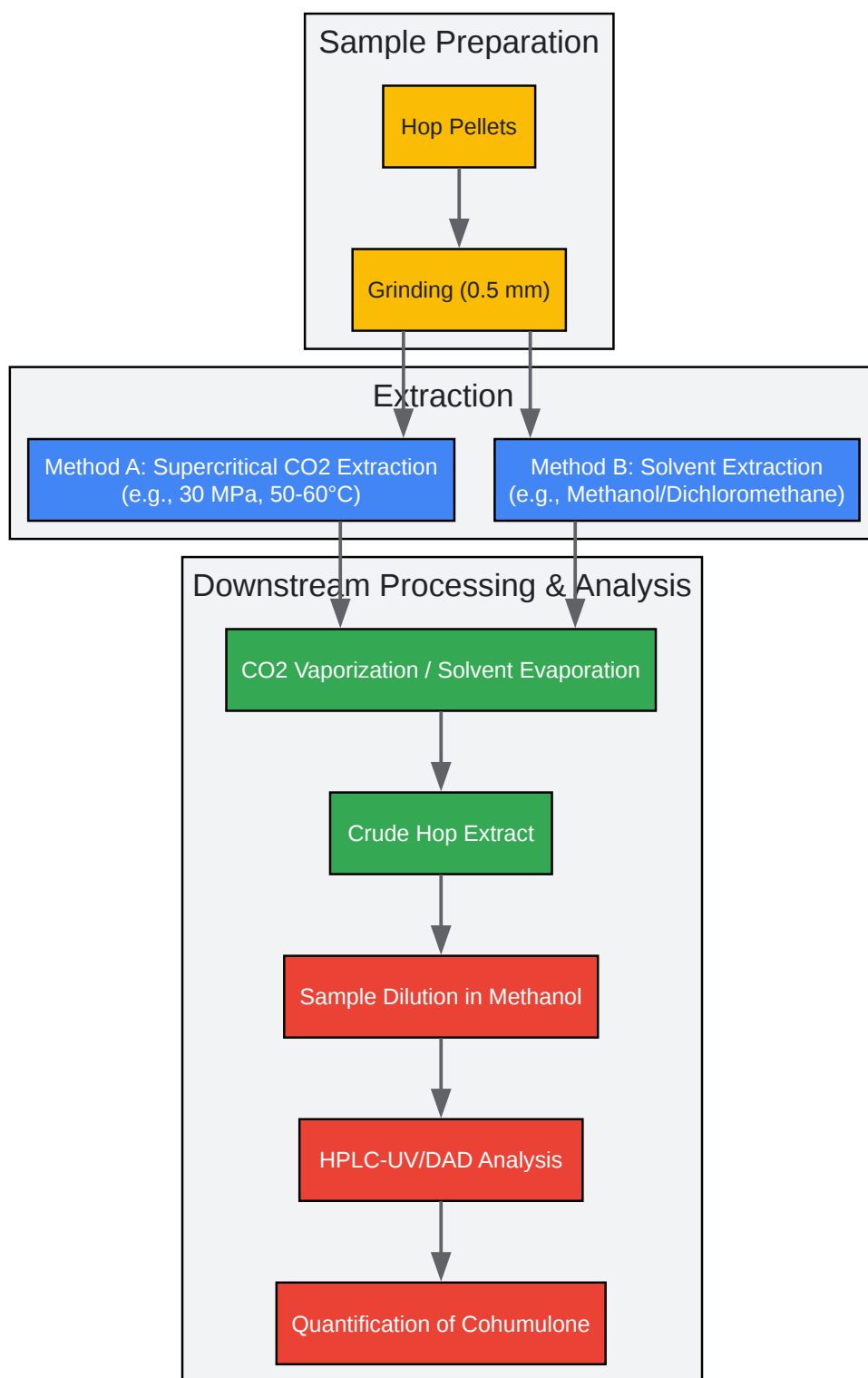
Introduction: Hop (*Humulus lupulus* L.) pellets are a primary source of bitter acids, essential oils, and polyphenols used extensively in the brewing industry. Among these, the α -acids are of significant interest due to their contribution to beer's bitterness and their potential pharmacological properties. The primary α -acids include humulone, **cohumulone**, and adhumulone.[1] **Cohumulone**, specifically, is a key analyte whose relative concentration can influence the quality of bitterness.[2] Furthermore, hop-derived compounds are being investigated for various health benefits, including antimicrobial and anticarcinogenic effects.[3] This document provides detailed protocols for the extraction of **cohumulone** from hop pellets using supercritical CO₂ and solvent-based methods, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Data Presentation: Comparison of Extraction Methods

The efficiency of **cohumulone** and total α -acid extraction is highly dependent on the chosen method and its parameters. Supercritical CO₂ (SFE-CO₂) is a widely used "green" technique, while solvent extraction offers versatility and can be optimized for specific compound classes. [4][5]

Extraction Method	Key Parameters	Compound(s)	Yield / Recovery	Source
**Supercritical CO ₂ (SFE-CO ₂) **	Pressure: 10 MPa, Temp: 60 °C	Cohumulone	~20% of total extract amount	[4]
	Pressure: 37 MPa, Temp: 60 °C	Cohumulone	~25% of total extract amount	[4]
	Pressure: 10 MPa, Temp: 60 °C	Total α-acids	67.0 mg/g of hop pellets	[4]
	Pressure: 37 MPa, Temp: 60 °C	Total α-acids	228.4 mg/g of hop pellets	[4]
Solvent Extraction	Methanol–Dichloromethane (19.7% v/v MeOH), Room Temp, 89 min	Total α-acids	86.57% recovery in soft resins	[5][6]
	Methanol–Dichloromethane (19.7% v/v MeOH), Room Temp, 89 min	Total β-acids	89.14% recovery in soft resins	[5][6]
Acidic Methanol Sonication	2.5 g pellets in 50 mL acidic methanol, 5 min sonication	α-acids	Concentration nearly identical to ASBC method HOPS-14	[7]

Experimental Workflow



Experimental Workflow for Cohumulone Extraction

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Caption: Workflow from hop pellets to **cohumulone** quantification.

Experimental Protocols

Protocol 1: Supercritical CO₂ Extraction (SFE-CO₂)

This protocol is based on methodologies for extracting lipophilic compounds from hops using supercritical carbon dioxide, which is effective for α -acids.[4][8]

1. Sample Preparation: a. Grind hop pellets to a particle size of approximately 0.5 mm to increase the surface area for extraction.[4] b. Weigh 20.0 g of the ground hop pellets and place them into a 50 mL extraction vessel.[4] c. Place layers of cotton wool at the top and bottom of the vessel to prevent particle carryover.[4]
2. SFE-CO₂ Procedure: a. Set the extraction parameters. Optimal recovery of α -acids can be achieved at higher pressures.[4] A common starting point is 30 MPa and 50 °C.[4] b. Pressurize the system with CO₂ to the desired pressure (e.g., 10-37 MPa).[4] c. Heat the extraction vessel to the target temperature (e.g., 60 °C).[4] d. Begin the flow of supercritical CO₂ through the vessel. The total CO₂ consumed may be around 100 kg CO₂ per kg of hops for maximum yield.[9] e. The extract, containing α -acids, β -acids, and essential oils, is precipitated in a separator unit as the CO₂ is depressurized and vaporized.[10][11] f. The collected crude resin extract is stored at -20 °C for subsequent analysis.

Protocol 2: Solvent Extraction with Methanol-Dichloromethane

This protocol uses a binary solvent system optimized for the sequential recovery of different valuable hop compounds.[5][6]

1. Sample Preparation: a. Weigh 20 g of crushed hop pellets.
2. Extraction Procedure: a. Place the hop material into a 1 L Erlenmeyer flask. b. Add 380 g of the extraction solvent mixture: 19.7% (v/v) methanol in dichloromethane.[6] c. Agitate the mixture at room temperature for 89 minutes.[6] d. After extraction, filter the mixture to separate the liquid extract from the solid hop residue. e. The resulting liquid contains the "soft resins," which include the α -acids (**cohumulone**, humulone) and β -acids.[5] f. Evaporate the solvent from the liquid extract under reduced pressure to obtain the crude resin. g. Store the crude extract at low temperature (-20 °C) prior to analysis.

Protocol 3: Quantification of Cohumulone by HPLC

This protocol outlines a standard High-Performance Liquid Chromatography (HPLC) method for the analysis of α -acids in hop extracts, adapted from established analytical methods.[1][5][12][13]

1. Standard and Sample Preparation: a. Standards: Use a certified hop extract standard, such as ICE-2 or ICE-4, to prepare a calibration curve.[4][7] Dissolve the standard in methanol or a suitable solvent to create a stock solution, then perform serial dilutions to achieve concentrations spanning the expected sample range (e.g., 0.01 to 0.50 mg/mL of **cohumulone**).[14] b. Samples: Accurately weigh a portion of the crude extract obtained from Protocol 1 or 2 and dissolve it in methanol. Dilute the solution as necessary to bring the analyte concentrations within the calibration range. c. Filter all standards and samples through a 0.22 μm or 0.45 μm PTFE syringe filter before injection.[5][12]

2. HPLC Conditions: a. Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD). b. Column: C18 reverse-phase column (e.g., 250 mm x 4.0 mm, 5 μm particle size).[13] c. Mobile Phase (Isocratic): A mixture of methanol, water, and phosphoric acid. A typical composition is 850 mL methanol, 190 mL water, and 5 mL phosphoric acid.[13] Alternatively, an isocratic mix of 35% Mobile Phase A (0.1% Phosphoric Acid in water) and 65% Mobile Phase B (Acetonitrile) can be used.[12] d. Flow Rate: 1.0 mL/min.[5][12] e. Column Temperature: 40 $^{\circ}\text{C}$.[5][12] f. Detection Wavelength: 270 nm for general α -acids or 314 nm for more specific detection.[5][7][13] g. Injection Volume: 4-20 μL .[5][12]

3. Data Analysis: a. Identify the **cohumulone** peak in the chromatogram based on the retention time of the standard. b. Construct a calibration curve by plotting the peak area of the **cohumulone** standard against its concentration. c. Use the calibration curve to determine the concentration of **cohumulone** in the injected samples. d. Calculate the final concentration in the original hop pellets (e.g., in mg/g) by accounting for all dilution factors.

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